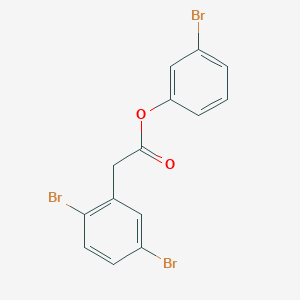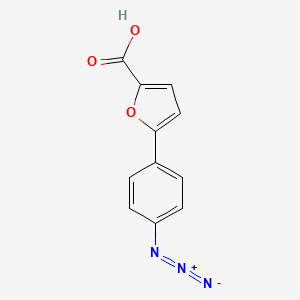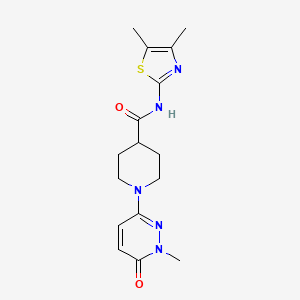
3-Bromophenyl 2-(2,5-dibromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromophenyl 2-(2,5-dibromophenyl)acetate” is a chemical compound with the molecular formula C14H9Br3O2 . It is also known as "(3-BROMOPHENYL)ACETIC ACID METHYL ESTER" . This compound is often used in research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 448.93 . The compound contains 14 carbon atoms, 9 hydrogen atoms, 3 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The density of “this compound” is 1.9±0.1 g/cm3 . The boiling point is 487.9±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antifungal Activities
- Halogenated phenyl derivatives, closely related to 3-Bromophenyl 2-(2,5-dibromophenyl)acetate, have shown significant in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. and fluconazole-resistant yeast isolates, including Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).
Radical Scavenging Activity
- Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally similar to this compound, have demonstrated potent scavenging activity against DPPH radicals, indicating potential natural antioxidant applications in food or pharmaceutical fields (Li et al., 2012).
Chemical Synthesis and Reactions
- Studies involving bromophenyl compounds in various chemical reactions, such as nitration and bromination, highlight their potential in synthesizing a wide range of chemical derivatives for further applications (Khlebnikov & Kostikov, 1984).
Industrial Separation Processes
- Bromophenyl acetate, closely related to the compound , has been successfully separated from industrial distillation residues using selective sorption into ZSM-5, indicating its potential in industrial separation processes (Smith et al., 1997).
Pharmacological Research
- Derivatives of bromophenyl compounds have been explored for their potential in inhibiting dopamine beta-hydroxylase, indicating their relevance in pharmacological research and potential therapeutic applications (Colombo et al., 1984).
Organic Chemistry and Catalysis
- The bromophenyl group, as part of larger molecules, has been used to study the regiochemistry of nucleophilic attacks in organic chemistry, shedding light on its usefulness in understanding and developing catalytic processes (Organ et al., 2003).
Antioxidant Properties
- Bromophenols isolated from marine algae, structurally related to this compound, have been found to possess significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Li et al., 2007).
Water Purification and Analysis
- Techniques for the determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation have been developed, which could be relevant for environmental monitoring and water purification processes (Blythe et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJNUMRNCZAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)
